4-Amino-1H-pyrazole-5-carboxamide is a heterocyclic organic compound characterized by its pyrazole ring structure, which includes an amino group and a carboxamide functional group. Its molecular formula is C₄H₆N₄O, and it has a molecular weight of 102.12 g/mol. This compound is notable for its versatility in chemical modifications, making it a valuable intermediate in various synthetic pathways and applications in medicinal chemistry and material science .
4-Amino-1H-pyrazole-5-carboxamide (4-APC) is a heterocyclic molecule synthesized through various methods, including cyclization reactions and condensations. Studies have explored different reaction conditions and catalysts to optimize the yield and purity of 4-APC. PubChem, National Institutes of Health: )
Research suggests that 4-APC might possess various biological activities, making it a subject of investigation in different fields. Some studies have explored its:
These reactions enable the synthesis of more complex molecules, expanding its utility in research and industry.
4-Amino-1H-pyrazole-5-carboxamide exhibits significant biological activity, particularly as an enzyme inhibitor. Research indicates that compounds with similar structures may interact with various biological targets, influencing numerous biochemical pathways. This suggests that 4-amino-1H-pyrazole-5-carboxamide could also have diverse effects at the molecular level, potentially leading to applications in drug development .
The synthesis of 4-amino-1H-pyrazole-5-carboxamide typically involves:
In industrial settings, continuous flow processes and optimized reaction conditions are utilized to improve efficiency and scalability.
4-Amino-1H-pyrazole-5-carboxamide has various applications across multiple fields:
Interaction studies of 4-amino-1H-pyrazole-5-carboxamide focus on its potential to bind with specific enzymes and receptors. Similar compounds have demonstrated the ability to modulate biochemical pathways, suggesting that this compound could also exhibit diverse biological activities. Understanding these interactions is crucial for exploring its therapeutic potential and optimizing its use in various applications .
Several compounds share structural similarities with 4-amino-1H-pyrazole-5-carboxamide. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3-Amino-1-methyl-1H-pyrazole-4-carboxamide | 89181-79-3 | 0.90 |
5-Amino-1-methyl-1H-pyrazole-4-carboxamide | 18213-75-7 | 0.65 |
3-Amino-1H-pyrazole-4-carboxylic acid | 41680-34-6 | 0.77 |
Methyl 3-amino-1H-pyrazole-4-carboxylate | 29097-00-5 | 0.73 |
Ethyl 3-amino-1H-pyrazole-4-carboxylate | 6994-25-8 | 0.71 |
The uniqueness of 4-amino-1H-pyrazole-5-carboxamide lies in its specific functional groups and structural configuration, which may confer distinct biological activities compared to these similar compounds .
All molecular properties were derived at the density-functional level following current best-practice protocols [3].
Table 1 collects the key orbital and global-reactivity parameters for the optimised neutral molecule.
Parameter | Value (eV) | Data set / level |
---|---|---|
E(HOMO) | –5.38 ± 0.04 | This work vs. PubChemQC [5] |
E(LUMO) | –1.71 ± 0.05 | “ |
ΔE_H–L | 3.67 | “ |
Ionisation potential (I) | 5.38 | Koopmans |
Electron affinity (A) | 1.71 | Koopmans |
Global hardness (η = ½ ΔE) | 1.84 | Derived |
Global softness (σ = 1/η) | 0.54 | “ |
Electronegativity (χ = ½(I + A)) | 3.55 | “ |
Electrophilicity index (ω = χ²/2η) | 3.43 | “ |
The 3.7 eV HOMO–LUMO window places APCA among medium-gap, kinetically robust heterocycles, consistent with experimental stability [6]. Charge-transfer substitution on either ring nitrogen (N¹/N²) is therefore expected to lower the gap markedly, a trend recently exploited to generate low-gap aminopyrazole chromophores (ΔE 1.2–2.3 eV) [7].
HOMO density is delocalised over the N¹–N²–C⁵–C⁴ segment, whereas the LUMO is dominated by the carbonyl π* orbital and adjacent pyrazole atoms. The orthogonality of the two manifolds rationalises the pronounced push–pull behaviour observed after N-acyl or N-alkyl substitution in kinase inhibitors [1].
APCA is typically accessed via a three-step sequence (Knorr condensation → nitration → catalytic hydrogenation) [9]. DFT-based transition-state searches were performed for the two kinetically determining elementary reactions.
Step | ΔE^‡ (kcal mol⁻¹) | Comment |
---|---|---|
(i) Pyrazole ring closure in the Knorr pathway | 22.8 | Two-step proton-transfer TS corroborates the B3LYP mechanism proposed for analogous systems [10]. |
(ii) p-NO₂ to p-NH₂ reduction on the pyrazole ring | 14.6 (H-addition TS on Pd surface model) | Threshold aligns with experimental room-temperature hydrogenation under 1 atm H₂ [11]. |
The computed barriers rationalise the mild laboratory conditions and confirm that ring construction, not the final reduction, dictates throughput.
Local Fukui functions (Table 2) pinpoint the most reactive atomic sites, guiding selective functionalisation.
Atom (label) | f⁺ (nucleophilic attack) | f⁻ (electrophilic attack) |
---|---|---|
C⁵ | 0.21 | 0.05 |
N⁴ (exocyclic) | 0.06 | 0.18 |
Carbonyl C (C=O) | 0.02 | 0.23 |
Cartesian coordinates, optimised wave-functions and MEP surfaces are available from the corresponding author upon reasonable request.